molecular formula C22H25ClN4O3S B2581739 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide CAS No. 886888-52-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide

Cat. No.: B2581739
CAS No.: 886888-52-4
M. Wt: 460.98
InChI Key: CYOMSIJIADAZQC-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide is a useful research compound. Its molecular formula is C22H25ClN4O3S and its molecular weight is 460.98. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The benzimidazole ring is known to bind with DNA, inhibiting DNA replication and transcription processes . Additionally, the compound has been shown to inhibit elastase, an enzyme involved in the breakdown of elastin, which is crucial for maintaining the elasticity of tissues . The sulfonyl group enhances the compound’s ability to form hydrogen bonds, facilitating its interaction with various proteins and enzymes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by binding to DNA and inhibiting transcription factors. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The benzimidazole ring binds to DNA, inhibiting replication and transcription processes . The piperidine moiety interacts with various proteins, altering their conformation and activity. The sulfonyl group forms hydrogen bonds with enzymes, inhibiting their catalytic activity. These interactions result in the inhibition of enzyme activity, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and modulates gene expression . At higher doses, toxic effects can be observed, including damage to tissues and organs . Threshold effects have been noted, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by its ability to bind to plasma proteins, which can affect its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3S/c23-13-3-6-21(28)24-17-7-9-18(10-8-17)31(29,30)27-14-11-16(12-15-27)22-25-19-4-1-2-5-20(19)26-22/h1-2,4-5,7-10,16H,3,6,11-15H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMSIJIADAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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